N-cyclobutyl-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
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Overview
Description
N-cyclobutyl-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronic acid derivative that plays a significant role in organic synthesis. This compound is particularly notable for its application in Suzuki–Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds in organic chemistry .
Preparation Methods
The synthesis of N-cyclobutyl-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves a multi-step process. One common method includes the following steps :
Formation of the boronic ester: This step involves the reaction of an appropriate aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Amidation: The final step involves the formation of the benzamide by reacting the intermediate with an amine.
Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
N-cyclobutyl-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes several types of chemical reactions :
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Hydroboration: The addition of a boron-hydrogen bond across an alkene or alkyne to form an organoborane.
Oxidation: The boronic ester can be oxidized to form the corresponding alcohol.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and substrates used.
Scientific Research Applications
N-cyclobutyl-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has a wide range of applications in scientific research :
Chemistry: It is used as a reagent in Suzuki–Miyaura coupling reactions to form complex organic molecules.
Biology: Boronic acid derivatives are studied for their potential as enzyme inhibitors and in the development of new pharmaceuticals.
Medicine: The compound’s derivatives are explored for their anticancer, antibacterial, and antiviral properties.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and advanced materials for electronics.
Mechanism of Action
The mechanism of action of N-cyclobutyl-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide in Suzuki–Miyaura coupling involves several key steps :
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.
This compound’s molecular targets and pathways are primarily related to its role in facilitating these catalytic processes.
Comparison with Similar Compounds
N-cyclobutyl-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can be compared with other boronic acid derivatives :
2-Chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: Similar structure but with a chlorine substituent and a cyclopropyl group.
N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide: Contains a fluorine substituent and a different amide group.
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar boronic ester but with a methyl ester group instead of an amide.
The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and applications in various fields.
Properties
Molecular Formula |
C18H26BNO3 |
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Molecular Weight |
315.2 g/mol |
IUPAC Name |
N-cyclobutyl-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
InChI |
InChI=1S/C18H26BNO3/c1-12-9-13(16(21)20-15-7-6-8-15)11-14(10-12)19-22-17(2,3)18(4,5)23-19/h9-11,15H,6-8H2,1-5H3,(H,20,21) |
InChI Key |
FQRPMFYDRTUFHV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C(=O)NC3CCC3)C |
Origin of Product |
United States |
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